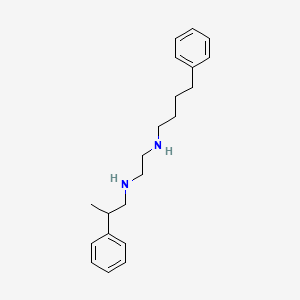
9-(Hydroxymethyl)-9-methylacridine-10(9H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Hydroxymethyl)-9-methylacridine-10(9H)-carboxamide is an organic compound belonging to the acridine family. Acridines are known for their wide range of applications, particularly in the fields of medicinal chemistry and material science. This compound is characterized by the presence of a hydroxymethyl group, a methyl group, and a carboxamide group attached to the acridine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Hydroxymethyl)-9-methylacridine-10(9H)-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with acridine, which is commercially available or can be synthesized from anthranilic acid.
Hydroxymethylation: The acridine core undergoes hydroxymethylation using formaldehyde in the presence of a base such as sodium hydroxide.
Methylation: The hydroxymethylated acridine is then methylated using methyl iodide in the presence of a base like potassium carbonate.
Carboxamidation: Finally, the methylated product is reacted with an appropriate amine (e.g., ammonia or an amine derivative) to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
9-(Hydroxymethyl)-9-methylacridine-10(9H)-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles (e.g., halides, amines) in the presence of a base.
Major Products
Oxidation: 9-(Carboxylic acid)-9-methylacridine-10(9H)-carboxamide.
Reduction: 9-(Hydroxymethyl)-9-methylacridine-10(9H)-amine.
Substitution: 9-(Substituted methyl)-9-methylacridine-10(9H)-carboxamide.
Applications De Recherche Scientifique
9-(Hydroxymethyl)-9-methylacridine-10(9H)-carboxamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various acridine derivatives.
Biology: Studied for its potential as an intercalating agent in DNA, which can be useful in genetic research.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of 9-(Hydroxymethyl)-9-methylacridine-10(9H)-carboxamide involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. The compound’s interaction with DNA and enzymes leads to cell cycle arrest and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in nucleic acid staining.
Acriflavine: Another acridine derivative with antimicrobial properties.
Proflavine: Used as an antiseptic and in the treatment of wounds.
Uniqueness
9-(Hydroxymethyl)-9-methylacridine-10(9H)-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxymethyl and carboxamide groups allow for versatile chemical modifications, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
189014-16-2 |
|---|---|
Formule moléculaire |
C16H16N2O2 |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
9-(hydroxymethyl)-9-methylacridine-10-carboxamide |
InChI |
InChI=1S/C16H16N2O2/c1-16(10-19)11-6-2-4-8-13(11)18(15(17)20)14-9-5-3-7-12(14)16/h2-9,19H,10H2,1H3,(H2,17,20) |
Clé InChI |
NBOODSIVLYVCGP-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


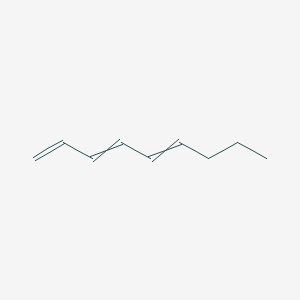
![5-Chloro-3-[4-(ethanesulfonyl)phenyl]-6'-methyl-2,3'-bipyridine](/img/structure/B12581639.png)
![2-({[2-Nitro-1-(4-nitrophenyl)propyl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12581642.png)
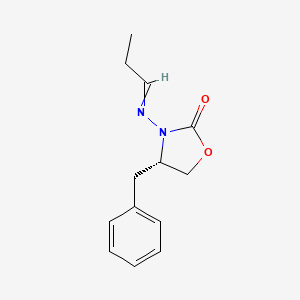
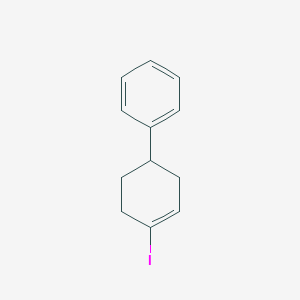
![[(4-Phenyl-1,2,5-thiadiazol-3-yl)oxy]methyl thiocyanate](/img/structure/B12581673.png)
![2-Cyclopenten-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-](/img/structure/B12581679.png)
![1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl acetate](/img/structure/B12581680.png)
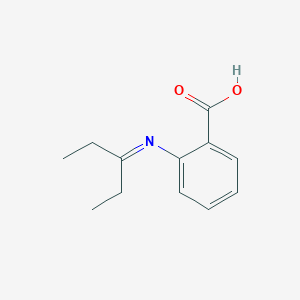
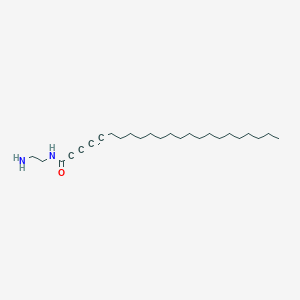
![3-[(Octadecyloxy)carbonyl]henicosanoate](/img/structure/B12581689.png)
![Acetic acid, 2-[(4-chloro-3-cyano-6-methoxy-7-quinolinyl)oxy]-, ethyl ester](/img/structure/B12581690.png)

